molecular formula C13H19N3 B11136911 2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine

2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine

Cat. No.: B11136911
M. Wt: 217.31 g/mol
InChI Key: NUKKCWZSLVXKNE-UHFFFAOYSA-N
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Description

2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds. Benzodiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropylamine with 2-chloro-1H-1,3-benzodiazole under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding benzodiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to various substituted products.

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction is mediated through pathways involving GABAergic and serotonergic systems .

Comparison with Similar Compounds

2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be compared with other benzodiazole derivatives such as:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C13H19N3/c1-10(2)9-16-12-6-4-3-5-11(12)15-13(16)7-8-14/h3-6,10H,7-9,14H2,1-2H3

InChI Key

NUKKCWZSLVXKNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCN

Origin of Product

United States

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